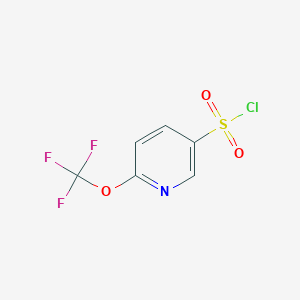

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride

Description

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride is a specialized organofluorine compound featuring a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a sulfonyl chloride (-SO₂Cl) moiety at the 5-position. The trifluoromethoxy group enhances metabolic stability and modulates electronic properties, while the sulfonyl chloride enables nucleophilic substitution reactions, facilitating the synthesis of sulfonamides or sulfonic esters .

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-5(11-3-4)14-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLIQIOCWUPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Hydroxypyridine

The sulfonation of 2-hydroxypyridine to yield 2-hydroxy-5-sulfonic acid pyridine is the foundational step. The hydroxy group at position 2 directs electrophilic substitution to position 5 due to resonance activation.

Methodology :

-

Reagents : Fuming sulfuric acid (30% SO₃) at 150–160°C for 6–8 hours.

-

Mechanism : The hydroxy group activates the ring, enabling sulfonation at the para position (C5).

Challenges :

Introduction of the Trifluoromethoxy Group

The conversion of the C2 hydroxy group to trifluoromethoxy involves a two-step halogenation-fluorination sequence.

Methodology :

-

Chlorination :

-

Fluorination :

Optimization :

Conversion to Sulfonyl Chloride

The sulfonic acid group at C5 is converted to sulfonyl chloride using phosphorus-based reagents.

Methodology :

-

Phosphorus Pentachloride (PCl₅) Method :

-

Phosphorus Trichloride (PCl₃) and Chlorine Gas :

Purification :

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety:

Process Flow :

-

Continuous Sulfonation : Tubular reactors with SO₃ gas ensure consistent sulfonation.

-

Fluidized-Bed Fluorination : SbCl₅/HF mixtures in fluidized beds enhance heat dissipation.

-

Distillation Columns : Multi-stage distillation removes POCl₃ and unreacted PCl₅.

Key Metrics :

Comparative Analysis of Methodologies

Sulfonyl Chloride Formation

| Method | Reagents | Temp. (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| PCl₅ Stepwise | PCl₅, Chlorobenzene | 90–100 | 74–84 | <0.1% 5-Cl |

| PCl₃/Cl₂ | PCl₃, Cl₂, FeF₃ | 300–320 | 65–75 | 10–15% DCTF |

Insights :

Trifluoromethoxylation

| Step | Reagents | Yield (%) | Challenges |

|---|---|---|---|

| Chlorination | Cl₂C=S, NaOH | 85–90 | Thiophosgene toxicity |

| Fluorination | SbCl₅, HF | 60–70 | HF handling risks |

Alternatives :

-

Direct Fluorination : Using CF₃O⁻ salts (e.g., AgOCF₃) remains experimental due to low yields (~40%).

Challenges and Optimization Strategies

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions, such as biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Employed in the synthesis of biologically active compounds, such as inhibitors and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, which can have specific biological or chemical activities .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their properties are summarized below:

Key Comparative Analysis

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound introduces stronger electron-withdrawing effects compared to -CF₃ due to the electronegative oxygen atom. -CF₃ analogs (e.g., 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) exhibit higher lipophilicity, favoring membrane permeability in drug candidates .

Methoxy (-OCH₃) Substitution:

- Compounds like 5-Methoxy-pyridine-2-sulfonyl chloride lack the stability imparted by fluorine, making them less resistant to metabolic degradation. However, their lower molecular weight (207.63 vs. ~245–370 for fluorinated analogs) may simplify purification processes .

However, bromine enables further functionalization via cross-coupling reactions .

Heterocycle Variation (Pyridine vs. Pyrimidine):

- Pyrimidine-based analogs (e.g., 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride) offer a nitrogen-rich aromatic system, enhancing hydrogen-bonding interactions in drug-target binding. This contrasts with pyridine derivatives, which are less planar and may exhibit different pharmacokinetic profiles .

Research Findings and Implications

- Bioavailability: The trifluoromethoxy group’s electron-withdrawing nature reduces basicity of adjacent amines, improving oral bioavailability in drug candidates .

- Synthetic Utility: Sulfonyl chlorides with -OCF₃ substituents are preferred for synthesizing sulfonamides with enhanced stability, whereas -CF₃ analogs are favored in lipophilic environments .

- Thermal Stability: Predicted boiling points for brominated derivatives (e.g., 358.6°C for the compound in ) suggest suitability for high-temperature reactions .

Biological Activity

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of 2-(trifluoromethoxy)pyridine-5-sulfonyl chloride is largely attributed to the following mechanisms:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to the formation of covalent bonds that can inhibit enzyme activity or alter protein function.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which may contribute to its anticancer and antimicrobial properties .

Anticancer Properties

Recent studies have indicated that 2-(trifluoromethoxy)pyridine-5-sulfonyl chloride exhibits significant anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead compound for the development of new anticancer agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism underlying this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethoxy group is critical for enhancing the biological activity of pyridine derivatives. Studies have shown that:

- Fluorination : The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing cellular uptake and retention.

- Sulfonyl Chloride Group : This functional group contributes to the reactivity profile, allowing for diverse modifications that can optimize biological activity.

Case Studies

- In Vivo Studies : A recent study evaluated the efficacy of 2-(trifluoromethoxy)pyridine-5-sulfonyl chloride in a murine model of breast cancer. The compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.

- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics enhances overall efficacy, suggesting synergistic effects that warrant further investigation.

Q & A

Q. What are the key considerations for synthesizing 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride in the laboratory?

- Methodological Answer :

- Reaction Optimization : Use chlorosulfonation agents (e.g., ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) require longer reaction times due to reduced nucleophilicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., dichloromethane/hexane) is recommended. Purity validation via GC or HPLC (>95% purity thresholds are typical) .

- Catalysts : Lewis acids like AlCl₃ may enhance sulfonation efficiency but must be quenched carefully to avoid decomposition .

Q. How should researchers handle and store 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl chloride group .

- Handling : Use PPE including N95 masks, nitrile gloves, and eye protection. Work in a fume hood to avoid inhalation of vapors or dust .

- Decomposition Monitoring : Regularly check for color changes (yellowing indicates degradation) and confirm stability via FT-IR (loss of S=O peaks at ~1350–1150 cm⁻¹) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : GC with FID detection (retention time comparison) or HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation :

- NMR : ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm), ¹⁹F NMR (trifluoromethoxy group at δ -55 to -60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine .

Advanced Research Questions

Q. What strategies can optimize regioselective functionalization of 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride in complex syntheses?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer electrophilic substitution to the 3- or 4-position .

- Metal-Catalyzed Coupling : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at the 5-position, leveraging the sulfonyl chloride as a leaving group .

- Computational Guidance : DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps (Mulliken charges) .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, X-ray crystallography, and IR data. For example, X-ray structures resolve ambiguities in NOESY correlations for regioisomers .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign overlapping signals in crowded spectra .

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational exchange in flexible derivatives .

Q. What are the mechanistic implications of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving Group Ability : The sulfonyl chloride group acts as a superior leaving group compared to halides due to stabilization of the transition state by the electron-withdrawing sulfone moiety. Kinetic studies (e.g., Eyring plots) quantify activation parameters .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the nucleophile, while protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding .

Q. How does the electronic influence of the trifluoromethoxy group affect cross-coupling reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF₃ group decreases electron density at the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions. Hammett constants (σₚ ≈ 0.45) guide reactivity predictions .

- Steric Considerations : Ortho-substitution by -OCF₃ may hinder bulky catalysts (e.g., BrettPhos Pd G3), requiring smaller ligands (e.g., XPhos) .

Q. What methodologies are effective in assessing the biological activity of derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values correlate with substituent electronic profiles .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) to evaluate anti-proliferative effects. Compare EC₅₀ values against control compounds .

Q. How can computational chemistry predict novel reaction pathways for this compound?

- Methodological Answer :

- Reaction Pathway Modeling : Use Gaussian or ORCA for transition state optimization (TS search) in nucleophilic aromatic substitution. Compare activation energies for meta vs. para attack .

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., carbonic anhydrase IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.